InChI=1S/C11H12BrNO2/c1-3-14-9-6-8(5-12)4-7(2)10(9)15-11/h4-6H,3H2,1-2H3 . 3-Bromo-4,5-diethoxybenzonitrile is an organic compound with the molecular formula CHBrN O and a molecular weight of 270.12 g/mol. It is classified as a nitrile and is characterized by the presence of bromine and ethoxy functional groups on a benzene ring. This compound has gained attention in various fields of chemical research due to its potential applications in organic synthesis and medicinal chemistry.
3-Bromo-4,5-diethoxybenzonitrile is primarily sourced from chemical suppliers and research laboratories. It is classified under the category of aromatic compounds, specifically as a substituted benzonitrile. The compound's unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthetic organic chemistry.
The synthesis of 3-Bromo-4,5-diethoxybenzonitrile typically involves the bromination of 4,5-diethoxybenzonitrile. The general method can be summarized as follows:
The reaction conditions (temperature, time, and concentration) must be optimized to achieve high yields while minimizing side reactions. Characterization of the product can be performed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity.
The molecular structure of 3-Bromo-4,5-diethoxybenzonitrile features a benzene ring substituted with two ethoxy groups at positions 4 and 5, and a bromine atom at position 3. The nitrile group (-C≡N) is located at position 1.
3-Bromo-4,5-diethoxybenzonitrile can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, using strong bases can facilitate nucleophilic substitution while mild conditions may favor hydrolysis.
The mechanism for nucleophilic substitution typically involves the following steps:
Kinetics studies may reveal that this process follows second-order kinetics when both reactants are in solution.
3-Bromo-4,5-diethoxybenzonitrile has several scientific uses:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2